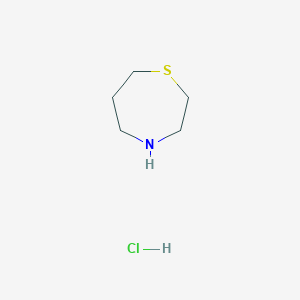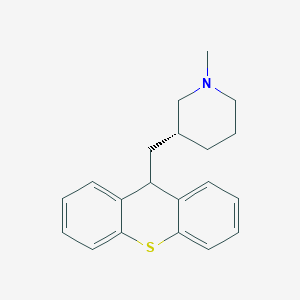
1,4-Thiazepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
1,4-Thiazepanes, including the hydrochloride variant, can be synthesized efficiently through a one-pot synthesis involving α,β-unsaturated esters and 1,2-amino thiols. This method forms 1,4-thiazepanones as precursors, which are then converted into 1,4-thiazepanes. The process is noted for its good yield, broad scope of ester tolerance, and the high 3D character of the resulting thiazepanes. These compounds have been characterized as new bromodomain ligands, showcasing their potential in library development for fragment screening in drug discovery (Pandey et al., 2020).
Scientific Research Applications
Efficient Synthesis and Screening Library Applications
1,4-Thiazepanes are highlighted for their unique three-dimensional character and potential in fragment screening libraries. A study by Pandey et al. (2020) presents a one-pot synthesis of 1,4-thiazepanones and thiazepanes using α,β-unsaturated esters and 1,2-amino thiols. This method facilitates the creation of diverse 3D fragments, including new BET bromodomain ligands, underscoring the utility of 1,4-thiazepanes in drug discovery and molecular biology (Pandey et al., 2020).
Novel Anti-Trypanosomal Agents
Vairoletti et al. (2019) synthesized bicyclic thiazolidinyl-1,4-thiazepines and evaluated their activity against Trypanosoma brucei brucei, revealing compound 3l with an EC50 of 2.8 ± 0.7 μM. This work demonstrates the potential of 1,4-thiazepines as novel agents for treating trypanosomiasis, a neglected tropical disease (Vairoletti et al., 2019).
Antioxidant and Cytotoxic Activities
Shi et al. (2012) developed 1,4-thiazepine derivatives with significant antioxidant and selective cytotoxic activities against carcinoma cell line HCT 116. This indicates the potential of 1,4-thiazepines in therapeutic applications, especially in oxidative stress-related diseases and cancer treatment (Shi et al., 2012).
Synthesis for Functionalized Compounds
Bakavoli et al. (2008) synthesized a functionalized tetrahydro-1,4-thiazepine, highlighting the compound's tautomeric structures and potential for further chemical modification. This study emphasizes the versatility of 1,4-thiazepines in organic synthesis and the exploration of their chemical properties (Bakavoli et al., 2008).
Safety and Hazards
When handling 1,4-Thiazepane hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as dibenzo[1,4]thiazepine derivatives, have been shown to demonstrate activity against human carbonic anhydrase isoforms ii and iv . Carbonic anhydrase is an important metalloenzyme that catalyzes the reversible reaction of CO2 hydration, leading to the formation of bicarbonate anion and proton .
Mode of Action
Similar compounds, like dibenzo[1,4]thiazepine derivatives, have been synthesized using a sequence of amidation steps and the subsequent tandem of the smiles rearrangement and denitrocyclization reaction . This process could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Based on the activity of similar compounds, it can be inferred that the compound may influence the pathways involving carbonic anhydrase, which plays a pivotal role in many physiological processes .
Result of Action
Similar compounds have shown pronounced activity as inhibitors of bovine carbonic anhydrase isoform ii
Biochemical Analysis
Biochemical Properties
1,4-Thiazepane hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor . This interaction is crucial as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has demonstrated antiproliferative properties by inducing apoptosis and inhibiting cell growth . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. By modulating these pathways, this compound can influence gene expression and cellular metabolism, leading to altered cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . Additionally, this compound can interact with other enzymes and proteins, leading to changes in their activity and subsequent effects on cellular processes. These interactions can result in enzyme inhibition or activation, as well as alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects, such as anti-inflammatory and anticancer properties . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, it undergoes oxidation and reduction, catalyzed by enzymes such as cytochrome P450. In phase II reactions, it conjugates with endogenous molecules, increasing its hydrophilicity and facilitating its excretion from the body . These metabolic pathways are essential for the compound’s detoxification and elimination.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is crucial for its biological activity, as it needs to reach specific cellular compartments to exert its effects. Understanding its transport and distribution can provide insights into its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound can impact its interactions with biomolecules and its overall biological effects .
properties
IUPAC Name |
1,4-thiazepane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS.ClH/c1-2-6-3-5-7-4-1;/h6H,1-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVNOTVFTHJKBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCSC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


